

Comprehensive Spectroscopic Characterization Protocol for Fludazonium Chloride (NMR, IR)

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Compound of Interest

Compound Name: Fludazonium

CAS No.: 52341-69-2

Cat. No.: B10799583

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Executive Summary

This Application Note provides a rigorous technical framework for the structural validation of **Fludazonium** chloride, a potent imidazole-based antiseptic and antifungal agent.[1] Due to its complex quaternary ammonium structure containing multiple halogenated aromatic rings and a chiral center, precise spectroscopic characterization is critical for distinguishing it from synthetic impurities and degradation products (e.g., hydrolysis of the ether linkage).[1]

This guide synthesizes experimental protocols with theoretical spectral assignments, designed for researchers in pharmaceutical quality control (QC) and medicinal chemistry.[1]

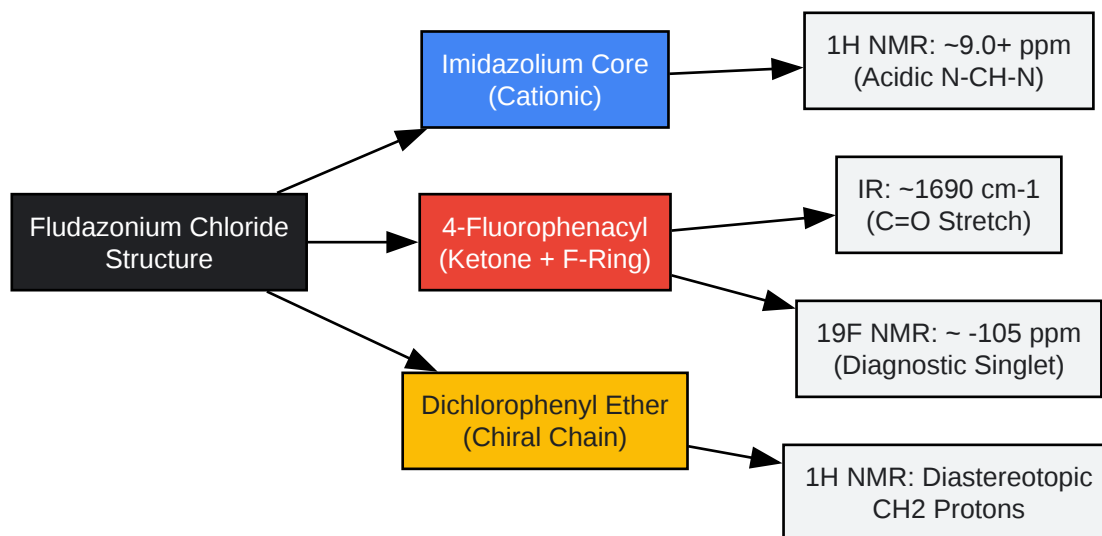
Chemical Profile & Structural Logic[1][2]

Before analysis, the analyst must understand the structural fragments that dictate the spectral signature.[1]

- Compound Name: **Fludazonium** chloride[1][2][3][4][5]
- CAS Number: 53597-28-7[1][2][5]

- Molecular Formula:
(Salt form)[1][5]
- Molecular Weight: 588.7 g/mol [1][2][4][5]
- Key Structural Features:
 - Imidazolium Core: A cationic, aromatic heterocycle.[1][5]
 - Fluorophenacyl Moiety: Contains a ketone conjugated to a 4-fluorophenyl ring (diagnostic NMR/IR markers).[1][5]
 - Dichlorophenyl Ether Chain: A chiral ethyl chain substituted with two 2,4-dichlorophenyl groups (one directly attached, one via an ether linkage).[1][5]

Structural Assignment Map (Logic Diagram)[1][8]



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Figure 1: Structural fragmentation map correlating chemical moieties to key spectroscopic signals.

Protocol A: Infrared Spectroscopy (FTIR-ATR)

Infrared spectroscopy is the primary method for verifying functional group integrity, particularly the ketone and ether linkages which are susceptible to chemical reduction or hydrolysis.[1]

Sample Preparation[1][8]

- Technique: Attenuated Total Reflectance (ATR) is recommended over KBr pellets to prevent halide exchange (hygroscopic KBr can interact with chloride salts).[1][5]
- Preparation: Place approximately 2–5 mg of solid **Fludazonium** chloride directly onto the diamond/ZnSe crystal.[1]
- Pressure: Apply consistent high pressure using the anvil to ensure intimate contact with the crystal, essential for resolving the aromatic overtones.[1]

Instrument Parameters

- Range: 4000 – 600 cm

[1][5]

- Resolution: 4 cm
- Scans: 32 (minimum) to reduce noise in the fingerprint region.
- Background: Air background acquired immediately prior to sample.[1][5]

Diagnostic Peak Assignments

The following bands are characteristic of **Fludazonium** chloride. Absence or shifting of these peaks indicates degradation.[1][5]

Functional Group	Wavenumber (cm)	Intensity	Assignment Logic
C-H Stretch (Arom)	3100 – 3000	Weak	C-H stretching of the three aromatic rings and imidazole.
C=O[1][5] Stretch	1685 – 1700	Strong	Conjugated ketone of the phenacyl group.[1] Note: If <1670, suspect hydration or H-bonding.[1][5]
C=N / C=C	1580 – 1600	Medium	Imidazolium ring breathing modes and aromatic skeletal vibrations.[1][5]
C-O-C Stretch	1080 – 1150	Strong	Ether linkage in the side chain.[1] Loss of this peak suggests ether cleavage.[1][5]
C-F Stretch	1200 – 1250	Strong	Aryl-Fluorine stretch (4-fluorophenyl group).[1][5]
C-Cl Stretch	700 – 800	Medium	Aryl-Chlorine stretches (multiple bands due to 2,4-dichloro substitution). [1][5]

Protocol B: Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof.[1] Due to the salt nature of **Fludazonium** chloride, DMSO-d

is the solvent of choice to prevent aggregation and ensure solubility.[1]

Sample Preparation[1][8]

- Mass: Weigh 10–15 mg of **Fludazonium** chloride.
- Solvent: Add 0.6 mL of DMSO-d
(99.8% D).[1][5]
- Mixing: Vortex until fully dissolved. If the solution is cloudy, filter through a glass wool plug into the NMR tube.
- Reference: Ensure the solvent contains TMS (Tetramethylsilane) or reference to the residual DMSO pentet at 2.50 ppm.[1][5]

NMR Analysis (Proton)

The spectrum will be complex due to the three aromatic systems. Focus on the non-aromatic and unique aromatic signals for identification.[1]

- Key Signal 1: Imidazolium C2-H (The "Acidic" Proton)[1][5]
 - Position:
9.0 – 9.5 ppm (Singlet or broad singlet).[1][5]
 - Logic: The proton between the two nitrogens is highly deshielded by the positive charge.
[1]
- Key Signal 2: Phenacyl Methylene (-CH
-CO-)[1][5]
 - Position:
5.8 – 6.2 ppm (Singlet).[1][5]
 - Logic: Deshielded by both the carbonyl and the cationic nitrogen.[1]
- Key Signal 3: The Chiral Center (-CH-O-)[1][5]

- Position:
5.0 – 5.5 ppm (Multiplet/dd).[1][5]
- Logic: This proton is benzylic and alpha to an ether oxygen.[1][5]
- Key Signal 4: Side Chain Methylene (N-CH
-CH-)
 - Position:
4.5 – 4.9 ppm (Multiplet).[1][5]
 - Logic: Diastereotopic protons (ABX system with the chiral CH) due to the adjacent chiral center.[1]
- Aromatic Region (7.0 – 8.2 ppm):
 - Contains 11 protons total.[1][5]
 - Look for the 4-Fluorophenyl pattern: Two multiplets (roughly doublets) with F splitting.[1][5]

C NMR Analysis (Carbon)

- Carbonyl (C=O):
~190 ppm.[1][5]
- Imidazolium C2:
~136-138 ppm.[1][5]
- C-F Coupling: The carbons on the fluorophenyl ring will appear as doublets due to coupling.[1]

- C-F (ipso):

~165 ppm (

Hz).[1][5]

F NMR (Validation Step)

If available, run a quick

F scan.[1][5]

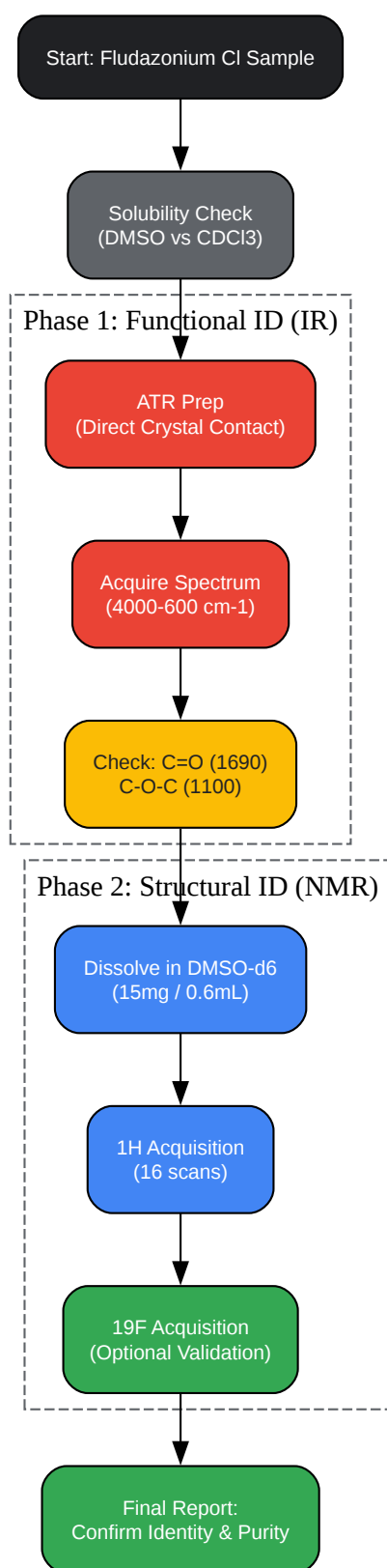
- Signal: Single sharp peak at

-100 to -110 ppm (relative to CFCI

).[1][5]

- Utility: Confirms the presence of the fluorine atom and purity (impurities often show distinct F-shifts).[1][5]

Analytical Workflow Diagram



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Figure 2: Step-by-step analytical workflow for verifying **Fludazonium** chloride.

References

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Sources

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